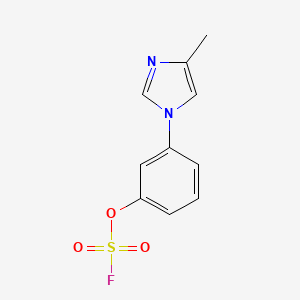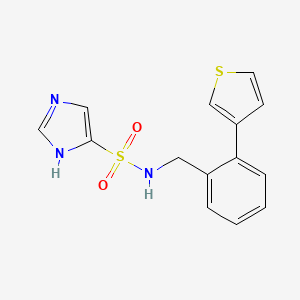
N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a thiophene ring, a benzyl group, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzylation: The thiophene derivative is then benzylated using benzyl halides under basic conditions to introduce the benzyl group.
Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.
Sulfonamide Introduction: Finally, the sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is studied for its use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Receptor Binding: The imidazole ring can interact with biological receptors, modulating their activity.
Electron Transport: The thiophene ring can participate in electron transport processes, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory drugs and anesthetics.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which contain imidazole rings, are used as antimicrobial agents.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide is unique due to its combination of a thiophene ring, benzyl group, imidazole ring, and sulfonamide group, which confer a diverse range of chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,14-8-15-10-16-14)17-7-11-3-1-2-4-13(11)12-5-6-20-9-12/h1-6,8-10,17H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPNXGNVCSHLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CN=CN2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2458750.png)
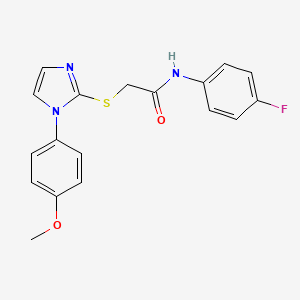
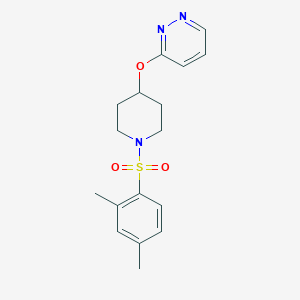
![2-[1-(acetamidomethyl)cyclohexyl]acetic Acid](/img/structure/B2458755.png)
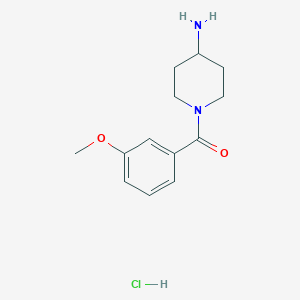
![8-(5-chloro-2-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2458757.png)

![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)
![N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2458760.png)
![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2458766.png)
![5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2458768.png)

